2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane
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Overview
Description
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane is an organic compound that features a unique dioxepane ring structure fused with naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the dioxepane ring . The reaction conditions often include refluxing in an organic solvent such as toluene or xylene, with the addition of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic rings.
Scientific Research Applications
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carbaldehyde and naphthalene-2-yl derivatives share structural similarities with 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane.
Phenyl derivatives: Compounds such as phenylacetic acid and phenylpropanoids also exhibit structural resemblance.
Uniqueness
This compound is unique due to its dioxepane ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
143478-56-2 |
---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2-phenyl-1,3-dioxepane |
InChI |
InChI=1S/C21H20O2/c1-2-11-18(12-3-1)21(22-15-6-7-16-23-21)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2 |
InChI Key |
UEQUEZGRECRNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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